3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol)

Catalog No.
S3196360
CAS No.
1315468-05-3
M.F
C19H20BrIO2
M. Wt
487.175
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(prop...

CAS Number

1315468-05-3

Product Name

3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol)

IUPAC Name

3-[2-bromo-9-(3-hydroxypropyl)-7-iodofluoren-9-yl]propan-1-ol

Molecular Formula

C19H20BrIO2

Molecular Weight

487.175

InChI

InChI=1S/C19H20BrIO2/c20-13-3-5-15-16-6-4-14(21)12-18(16)19(7-1-9-22,8-2-10-23)17(15)11-13/h3-6,11-12,22-23H,1-2,7-10H2

InChI Key

KOPZLWNCKPDFKF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)I)(CCCO)CCCO

Solubility

not available

3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) is a complex organic compound characterized by its unique molecular structure. It has the chemical formula C19H20BrIO2C_{19}H_{20}BrIO_{2} and a CAS number of 1315468-05-3. The compound features a fluorene backbone with bromine and iodine substituents, which contribute to its distinctive chemical properties. The presence of two propan-1-ol groups enhances its solubility and reactivity, making it a valuable compound in various chemical applications .

There is no scientific literature available on the mechanism of action for this specific compound.

  • Bromo and iodo-substituted aromatic compounds can sometimes exhibit irritant or corrosive properties [].
  • Standard laboratory practices for handling unknown organic compounds should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when working with the material.
Due to its functional groups:

  • Esterification: The hydroxyl groups from the propan-1-ol moieties can react with acids to form esters.
  • Substitution Reactions: The bromine and iodine atoms can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Reduction Reactions: The compound may be reduced, converting the alcohol groups into alkyl chains or other functional groups depending on the reducing agent used .

The synthesis of 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) typically involves several steps:

  • Preparation of 2-Bromo-7-Iodo-9H-Fluorene: This precursor can be synthesized through halogenation reactions involving fluorene.
  • Formation of Propan-1-Ol Derivatives: Propan-1-ol can be reacted with suitable reagents to attach the alcohol groups to the fluorene backbone.
  • Coupling Reaction: The final step involves coupling the brominated and iodinated fluorene derivative with propan-1-ol under controlled conditions to yield the target compound .

3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) has potential applications in:

  • Materials Science: Used as a building block in the synthesis of advanced materials such as organic semiconductors.
  • Pharmaceuticals: Possible use in drug development due to its unique structural properties.
  • Organic Synthesis: Acts as an intermediate for synthesizing other complex organic molecules .

Several compounds share structural similarities with 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol). Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Properties
2-Bromo-7-Iodo-9H-FluoreneContains bromine and iodine on fluorenePotential anti-cancer activity
3,3'-(2,7-Dibromo-9H-Fluorene)Two bromine atoms on fluoreneUsed in organic electronics
9-FluorenoneKetone derivative of fluoreneKnown for photochemical properties

The unique aspect of 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) lies in its dual alcohol functionality combined with halogenated fluorene structure, which may offer distinct reactivity and biological properties compared to its analogs .

XLogP3

4.8

Dates

Modify: 2023-08-18

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